
1-Bromo-4-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 1 and 4 positions, respectively
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(difluoromethyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the photobromination of naphthalene in the presence of bromine and a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under irradiation, often using a projector lamp, at low temperatures to control the reaction and obtain the desired product . Industrial production methods may involve similar bromination techniques but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-4-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various functionalized derivatives.
Addition Reactions: The compound can participate in addition reactions, particularly at the difluoromethyl group, to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-4-(difluoromethyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the difluoromethyl group act as reactive sites, allowing the compound to participate in various transformations. The molecular targets and pathways involved vary depending on the specific reaction or application.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(difluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethyl)naphthalene: Similar structure but with the difluoromethyl group at the 3 position.
1-Bromo-2-(difluoromethyl)naphthalene: Another isomer with the difluoromethyl group at the 2 position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Eigenschaften
Molekularformel |
C11H7BrF2 |
|---|---|
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
1-bromo-4-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |
InChI-Schlüssel |
XORABJISZPMSMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


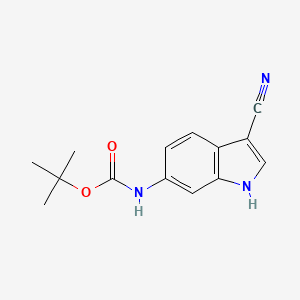
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)


![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)
![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)

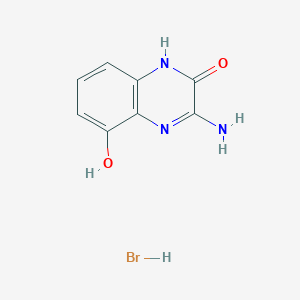
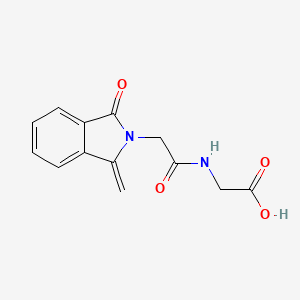
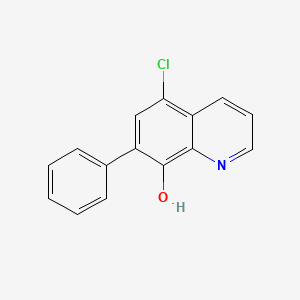

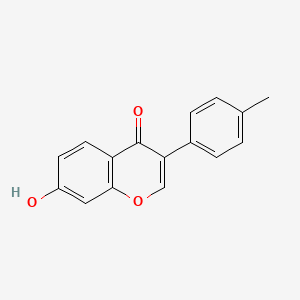
![1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11860535.png)
